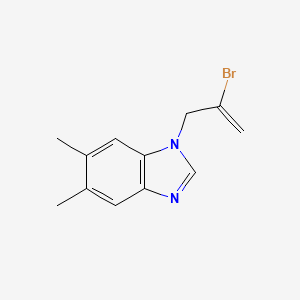

1-(2-bromoprop-2-en-1-yl)-5,6-dimethyl-1H-1,3-benzodiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

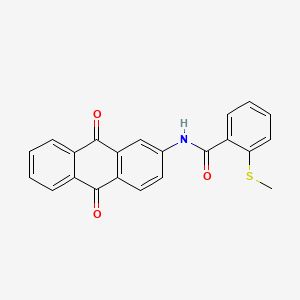

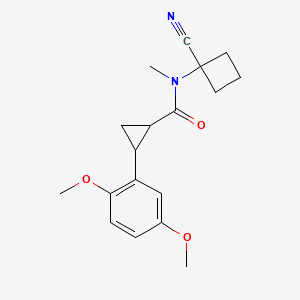

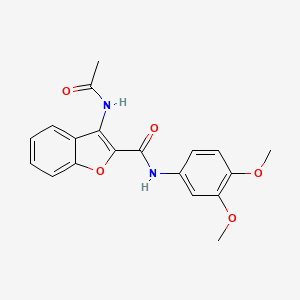

Molecular Structure Analysis

The molecular structure of “1-(2-Bromoprop-2-enyl)-5,6-dimethylbenzimidazole” would likely involve a benzimidazole core with a bromopropenyl group attached, along with methyl groups on the 5 and 6 positions of the benzimidazole ring .Chemical Reactions Analysis

The chemical reactions involving “1-(2-Bromoprop-2-enyl)-5,6-dimethylbenzimidazole” are not specified in the sources I have .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromoprop-2-enyl)-5,6-dimethylbenzimidazole” are not specified in the sources I have .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A notable application of derivatives related to 1-(2-Bromoprop-2-enyl)-5,6-dimethylbenzimidazole is in the synthesis of antimicrobial agents. For instance, Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides using a process involving bromo derivatives. These compounds demonstrated significant antimicrobial activity against a variety of microbial species, showcasing the utility of bromo derivatives in the development of new antimicrobial substances (Gul et al., 2017).

Interaction with DNA

The benzimidazole moiety, closely related to 1-(2-Bromoprop-2-enyl)-5,6-dimethylbenzimidazole, has been extensively studied for its interactions with DNA and potential therapeutic applications. Bhattacharya and Chaudhuri (2008) discussed the properties of benzimidazole derivatives, including their interaction with DNA and interference with DNA-associated processes, highlighting their importance in medicinal chemistry as antihelminthic, antacid, and antibacterial drugs (Bhattacharya & Chaudhuri, 2008).

Catalytic Activities and Chemical Synthesis

Another area of application is in catalysis and chemical synthesis. For example, Huynh et al. (2006) explored the use of benzimidazole derivatives in the formation of palladium(II) complexes. These complexes exhibited intriguing intramolecular interactions and catalytic activities, demonstrating the role of benzimidazole derivatives in advancing organometallic chemistry and catalysis (Huynh et al., 2006).

Anticancer Research

The synthesis and evaluation of benzimidazole derivatives for anticancer activity also represent a significant application. A study by Gurkan-Alp et al. (2015) synthesized novel benzimidazole derivatives and evaluated their effects on the K562 leukemia cell line, finding several compounds with notable cytotoxic activity. This research underscores the potential of benzimidazole derivatives in developing new anticancer therapies (Gurkan-Alp et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-5,6-dimethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c1-8-4-11-12(5-9(8)2)15(7-14-11)6-10(3)13/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQHFWQOJKGPGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(=C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692857.png)

methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2692861.png)

![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide](/img/structure/B2692863.png)

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2692865.png)

![2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2692869.png)

![2-methyl-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2692871.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d][1,2,3]triazol-5-yl)azetidine-3-carboxamide](/img/structure/B2692879.png)